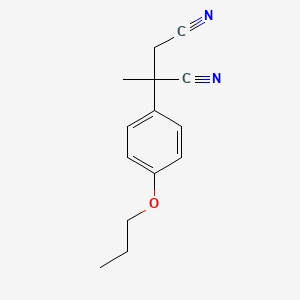

2-Methyl-2-(4-propoxyphenyl)butanedinitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルは、分子式C14H16N2Oを持つ有機化合物です。ニトリル誘導体であり、ブタン骨格に2つのシアノ基(-CN)が結合し、第2炭素位置にプロポキシフェニル置換基が結合しています。

準備方法

合成経路と反応条件

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルの合成は、いくつかの方法で行うことができます。

ハロアルカンから: ハロアルカンをエタノール中のシアン化ナトリウムまたはシアン化カリウム溶液と還流下で加熱します。ハロゲンは-CN基に置き換えられ、ニトリルが生成されます。例えば[ \text{CH}3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]

アミドから: ニトリルは、アミドの脱水によって作ることができます。アミドは、アミドと五酸化リンの固体混合物を加熱することで脱水されます。アミド基から水が除去され、ニトリル基が残ります。

アルデヒドとケトンから: アルデヒドとケトンはシアン化水素と付加反応を起こし、ヒドロキシニトリルを生成します.

工業的生産方法

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルの工業的生産は、通常、適切な前駆体のシアン化を制御された条件下で行い、高収率と高純度を確保します。このプロセスには、最終生成物を精製するための蒸留や再結晶などのステップが含まれる場合があります。

化学反応の分析

反応の種類

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルは、以下の化学反応を起こします。

酸化: この化合物は、対応するカルボン酸に酸化することができます。

還元: 還元反応では、ニトリル基を第一アミンに変換することができます。

置換: ニトリル基は求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤。

還元: 水素化リチウムアルミニウムや触媒の存在下での水素などの還元剤。

置換: 塩基性または酸性条件下でのアミンやアルコールなどの求核剤。

主な生成物

酸化: カルボン酸。

還元: 第一アミン。

置換: 使用した求核剤に応じて、様々な置換ニトリル。

科学的研究の応用

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療的特性と医薬品開発のための前駆体として調査されています。

作用機序

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルの作用機序は、特定の分子標的との相互作用によって、様々な生化学的効果をもたらします。ニトリル基は求核付加反応に関与し、酵素や受容体と相互作用する中間体を形成することができます。 正確な経路と分子標的は、特定の用途や使用のコンテキストによって異なります {_svg_1}.

6. 類似化合物の比較

類似化合物

コハク酸ジニトリル (ブタンジニトリル): ブタン骨格に2つのシアノ基が結合した、より単純なニトリル.

マロンジニトリル: 3つの炭素原子を持つジニトリル。

グルタルジニトリル: 5つの炭素原子を持つジニトリル。

アジポニトリル: 6つの炭素原子を持つジニトリル。

独自性

2-メチル-2-(4-プロポキシフェニル)ブタンジニトリルは、プロポキシフェニル置換基により、より単純なニトリルとは異なる化学的および物理的特性を持つため、ユニークな化合物です。

類似化合物との比較

Similar Compounds

Succinonitrile (Butanedinitrile): A simpler nitrile with two cyano groups attached to a butane backbone.

Malononitrile: A di-nitrile with three carbon atoms.

Glutaronitrile: A di-nitrile with five carbon atoms.

Adiponitrile: A di-nitrile with six carbon atoms.

Uniqueness

2-Methyl-2-(4-propoxyphenyl)butanedinitrile is unique due to its propoxyphenyl substituent, which imparts distinct chemical and physical properties compared to simpler nitriles

特性

分子式 |

C14H16N2O |

|---|---|

分子量 |

228.29 g/mol |

IUPAC名 |

2-methyl-2-(4-propoxyphenyl)butanedinitrile |

InChI |

InChI=1S/C14H16N2O/c1-3-10-17-13-6-4-12(5-7-13)14(2,11-16)8-9-15/h4-7H,3,8,10H2,1-2H3 |

InChIキー |

PSBJTENCDSHYLO-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC=C(C=C1)C(C)(CC#N)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542747.png)

![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)

![N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11542762.png)

![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)

![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11542772.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11542789.png)

![3-amino-N-(pyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11542790.png)

![3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11542794.png)

![2-[(Z)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11542804.png)

![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11542808.png)

![N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11542816.png)

![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11542817.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11542824.png)